magnesium;2-methylbut-2-ene;bromide

Nucleophilic addition Grignard addition Heterocyclic synthesis

Magnesium 2-methylbut-2-ene bromide (CAS 651299-68-2), commonly referred to as prenylmagnesium bromide or 2-methyl-2-butenylmagnesium bromide, is an allylic organomagnesium Grignard reagent with the molecular formula C₅H₉BrMg and a molecular weight of 173.33 g/mol. This reagent serves as a nucleophilic prenyl (3,3-dimethylallyl) synthon, enabling the direct installation of the five-carbon prenyl moiety onto electrophilic substrates to form C–C bonds.

Molecular Formula C5H9BrMg
Molecular Weight 173.33 g/mol
CAS No. 651299-68-2
Cat. No. B12595543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemagnesium;2-methylbut-2-ene;bromide
CAS651299-68-2
Molecular FormulaC5H9BrMg
Molecular Weight173.33 g/mol
Structural Identifiers
SMILESC[C-]=C(C)C.[Mg+2].[Br-]
InChIInChI=1S/C5H9.BrH.Mg/c1-4-5(2)3;;/h1-3H3;1H;/q-1;;+2/p-1
InChIKeyCEXMQGUYPBYVRM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium 2-methylbut-2-ene bromide (CAS 651299-68-2): A Prenyl Grignard Reagent for C–C Bond Formation in Complex Synthesis


Magnesium 2-methylbut-2-ene bromide (CAS 651299-68-2), commonly referred to as prenylmagnesium bromide or 2-methyl-2-butenylmagnesium bromide, is an allylic organomagnesium Grignard reagent with the molecular formula C₅H₉BrMg and a molecular weight of 173.33 g/mol [1]. This reagent serves as a nucleophilic prenyl (3,3-dimethylallyl) synthon, enabling the direct installation of the five-carbon prenyl moiety onto electrophilic substrates to form C–C bonds . In synthetic organic chemistry, it is primarily employed for the prenylation of carbonyl compounds and the construction of complex natural product scaffolds.

Why Prenyl-Transfer Selectivity Demands Magnesium 2-methylbut-2-ene bromide Over Simpler Allyl or Crotyl Grignard Reagents


Not all allylic Grignard reagents are interchangeable; prenylmagnesium bromide offers distinct reactivity and selectivity that simpler alkyl- or allyl-magnesium halides cannot replicate. Competing reagents like allylmagnesium bromide, crotylmagnesium bromide, or n-butylmagnesium bromide install a different carbon skeleton (C₃ versus C₅), precluding their use when the target molecule requires a prenyl substituent [1]. More critically, prenylmagnesium bromide exhibits unique chemo- and regioselectivity. In reactions with α,β-unsaturated N-phenyl imidothioesters, simpler allylic Grignard reagents undergo a double 1,2-addition/elimination pathway leading to byproducts, whereas prenylmagnesium bromide follows a single 1,2-addition pathway that, after hydrolysis, yields the desired ketone product such as artemisia ketone—a transformation not accessible with smaller allylic reagents .

Quantitative Differentiation of Magnesium 2-methylbut-2-ene bromide: Yield, Selectivity, and Reactivity Benchmarks


Near-Quantitative Yield (96%) in Nucleophilic Addition to Pyrimidine-2(1H)-thiones Demonstrates High Synthetic Efficiency

The addition of prenylmagnesium bromide to pyrimidine-2(1H)-thione proceeds with a 96% yield in tetrahydrofuran at room temperature within 1.3 hours, demonstrating exceptional synthetic efficiency . In contrast, analogous additions using allylmagnesium bromide to similar pyrimidine-2(1H)-thiones typically yield products in the 75–85% range under comparable conditions [1].

Nucleophilic addition Grignard addition Heterocyclic synthesis

Divergent Reactivity Pathway in α,β-Unsaturated Imidothioester Alkylation: Prenyl vs. Allyl/Crotyl Grignard Reagents

In reactions with methyl 3-methyl N-phenyl 2-butenimidothioate, allylic Grignard reagents (allyl-, crotyl-, cinnamyl-magnesium bromides) undergo a double 1,2-addition process involving elimination of magnesium methylthiolate followed by a second nucleophilic attack, leading to complex product mixtures . Prenylmagnesium bromide uniquely avoids this competing pathway, reacting instead via a single 1,2-addition that, after hydrolysis, provides artemisia ketone as the exclusive product .

Imidothioester alkylation Reaction pathway selectivity Artemisia ketone synthesis

Synthesis of Prenylated Spiro-N-heterocycle Intermediates: Allyl vs. Prenyl Grignard Performance

In the synthesis of spiro-N-heterocycles from N-cyclooctylidenearyl(benzyl)amines, both allylmagnesium bromide and prenylmagnesium bromide were evaluated as organometallic nucleophiles. Prenylmagnesium bromide provided direct access to prenyl-substituted homoallylic amines, which serve as key intermediates for spiro-N-heterocycles bearing a quaternary carbon center, whereas allylmagnesium bromide yielded the corresponding allyl-substituted analogs with a fundamentally different carbon connectivity (C₃ vs. C₅) [1].

Spiro-N-heterocycle Homoallylic amine Prenylation

High Yield (84%) and Stereochemical Outcome in Conjugate Addition for the Total Synthesis of Hyperforin (PPAP Natural Product)

In the copper(I)-catalyzed conjugate addition of prenylmagnesium bromide to a cyclooctatetraene monoepoxide derivative during the total synthesis of hyperforin, a yield of 84% was achieved at −78 °C over 6 hours in dichloromethane [1]. This represents a key step in constructing the bicyclo[3.3.1]nonane core. The same step using alternative prenyl sources (e.g., prenyl bromide with zinc or prenylstannane) typically requires palladium catalysis with longer reaction times and often lower yields (60–75%) based on comparable literature precedents for prenylation of similar sterically encumbered electrophiles [2].

Total synthesis Hyperforin Conjugate addition

High-Value Application Scenarios for Magnesium 2-methylbut-2-ene bromide in Pharmaceutical and Agrochemical Synthesis


Total Synthesis of Prenylated Polycyclic Polyprenylated Acylphloroglucinols (PPAPs)

The total synthesis of hyperforin and related PPAP natural products relies on the conjugate addition of this reagent (84% yield, CuCN, DCM, −78 °C, 6 h) to construct the essential prenylated bicyclo[3.3.1]nonane framework [1]. Alternative prenylation strategies fail to deliver comparable efficiency, and any change in the carbon skeleton would produce an incorrect natural product analog. This application is of direct relevance to medicinal chemistry programs investigating PPAPs for antidepressant, antibiotic, and anticancer indications [2].

Synthesis of Artemisia Ketone and Related Irregular Monoterpenes via Imidothioester Route

Artemisia ketone, an irregular monoterpene with fragrance and potential bioactivity, cannot be accessed via the imidothioester route using standard allylic Grignard reagents (allyl-, crotyl-, or cinnamyl-magnesium bromides), as these undergo undesired double-addition pathways [1]. Magnesium 2-methylbut-2-ene bromide is functionally unique in this transformation, delivering artemisia ketone as the exclusive product after a single 1,2-addition and hydrolysis.

Construction of Prenylated Spiro-N-Heterocycle Libraries for Drug Discovery

Spiro-N-heterocycles containing a prenyl substituent are accessed via the addition of this reagent to N-cyclooctylidenearyl(benzyl)amines, generating homoallylic amine intermediates that are subsequently cyclized [1]. The use of allylmagnesium bromide in this reaction would install the incorrect C₃ allyl substituent, producing a structurally and biologically distinct compound. This application supports fragment-based and diversity-oriented synthesis efforts in pharmaceutical lead generation.

High-Yield Prenylation of Pyrimidine-2(1H)-thiones for Bioactive Heterocycle Synthesis

In medicinal chemistry campaigns targeting 4-substituted pyrimidine-2(1H)-thione derivatives, the addition of magnesium 2-methylbut-2-ene bromide proceeds in 96% yield [1], representing an 11–21 percentage-point improvement over allylmagnesium bromide under comparable conditions. This translates to significant cost and material savings when preparing compound libraries [2]. Pyrimidine-2(1H)-thione derivatives are investigated as kinase inhibitors and antiviral agents.

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